
Thymidine 5'-monophosphate-15N2,d13 (dilithium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thymidine 5’-monophosphate-15N2,d13 (dilithium) is a chemically modified form of thymidine monophosphate, where the thymidine molecule is labeled with stable isotopes of nitrogen-15 and deuterium. This compound is primarily used in scientific research as a tracer for quantitation during drug development processes . The incorporation of stable heavy isotopes into drug molecules allows for precise tracking and analysis of metabolic and pharmacokinetic profiles.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine 5’-monophosphate-15N2,d13 (dilithium) involves the incorporation of nitrogen-15 and deuterium into the thymidine monophosphate molecule. The process typically includes the following steps:
Isotope Labeling: Thymidine is labeled with nitrogen-15 and deuterium through chemical reactions that replace specific hydrogen and nitrogen atoms with their isotopic counterparts.
Phosphorylation: The labeled thymidine is then phosphorylated to form thymidine monophosphate.
Lithium Salt Formation: The final step involves the formation of the dilithium salt of the labeled thymidine monophosphate.
Industrial Production Methods
Industrial production of Thymidine 5’-monophosphate-15N2,d13 (dilithium) follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for scientific research applications .
化学反应分析
Types of Reactions
Thymidine 5’-monophosphate-15N2,d13 (dilithium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized thymidine derivatives, while reduction can produce reduced forms of thymidine monophosphate .
科学研究应用
Thymidine 5’-monophosphate-15N2,d13 (dilithium) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the incorporation and metabolism of thymidine in biological systems.
Medicine: Utilized in drug development to analyze the pharmacokinetics and pharmacodynamics of thymidine-based drugs.
Industry: Applied in the development of new pharmaceuticals and in quality control processes.
作用机制
The mechanism of action of Thymidine 5’-monophosphate-15N2,d13 (dilithium) involves its incorporation into DNA during the synthesis process. The labeled thymidine monophosphate is recognized by cellular enzymes and incorporated into the DNA strand, allowing researchers to track and analyze DNA synthesis and repair processes. The stable isotopes provide a unique signature that can be detected and quantified using mass spectrometry and other analytical techniques .
相似化合物的比较
Similar Compounds
Thymidine 5’-monophosphate-13C10,15N2 dilithium: Another isotopically labeled thymidine monophosphate with carbon-13 and nitrogen-15 labels.
Thymidine 5’-monophosphate-15N2 dilithium: Labeled with nitrogen-15 but not deuterium.
Thymidine-13C10,15N2 5′-monophosphate disodium salt: Labeled with carbon-13 and nitrogen-15, but in disodium salt form.
Uniqueness
Thymidine 5’-monophosphate-15N2,d13 (dilithium) is unique due to its dual labeling with both nitrogen-15 and deuterium. This dual labeling provides enhanced sensitivity and specificity in analytical applications, making it a valuable tool in scientific research .
属性
分子式 |
C10H13Li2N2O8P |
|---|---|
分子量 |
349.2 g/mol |
IUPAC 名称 |
dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[3,6-dideuterio-2,4-dioxo-5-(trideuteriomethyl)(1,3-15N2)pyrimidin-1-yl]oxolan-2-yl]methyl] phosphate |
InChI |
InChI=1S/C10H15N2O8P.2Li/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(20-8)4-19-21(16,17)18;;/h3,6-8,13H,2,4H2,1H3,(H,11,14,15)(H2,16,17,18);;/q;2*+1/p-2/t6-,7+,8+;;/m0../s1/i1D3,2D2,3D,4D2,6D,7D,8D,11+1,12+1,13D;;/hD |
InChI 键 |
ZEFACUFFWBFJPP-ZTOTYFFRSA-L |
手性 SMILES |
[2H]C1=C(C(=O)[15N](C(=O)[15N]1[C@]2(C([C@]([C@@](O2)([2H])C([2H])([2H])OP(=O)([O-])[O-])([2H])O[2H])([2H])[2H])[2H])[2H])C([2H])([2H])[2H].[Li+].[Li+] |
规范 SMILES |
[Li+].[Li+].CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[[4-[3,5-Dimethyl-1-(oxan-4-yl)pyrazol-4-yl]-2-ethoxy-6-propylphenoxy]methyl]-2-methoxy-5-methylbenzoic acid](/img/structure/B12364573.png)
![3-amino-6-[4-[4-[5-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]-5-oxopentyl]piperazine-1-carbonyl]phenyl]-N-phenylpyrazine-2-carboxamide](/img/structure/B12364577.png)

![(2R,3S)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylate](/img/structure/B12364600.png)

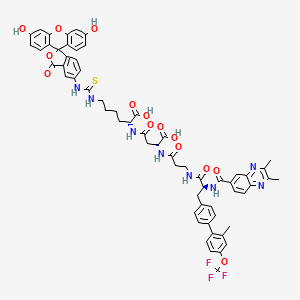
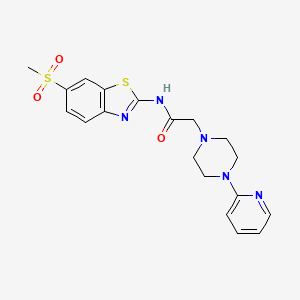
![(1S,3R,4R,5S)-4-[2-[2-(5-chlorothiophen-2-yl)ethynyl]-6-(ethylamino)purin-9-yl]-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B12364625.png)
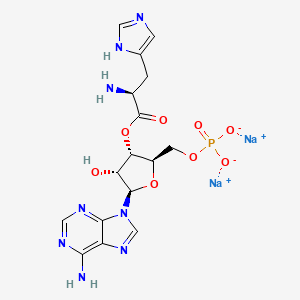
![4-[(3-chloro-4-methoxyphenyl)methylamino]-2-[(5S)-2,2-dideuterio-5-[dideuterio(hydroxy)methyl]pyrrolidin-1-yl]-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide](/img/structure/B12364644.png)
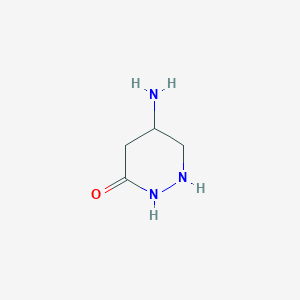
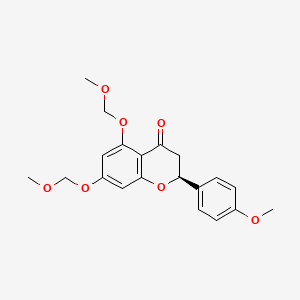
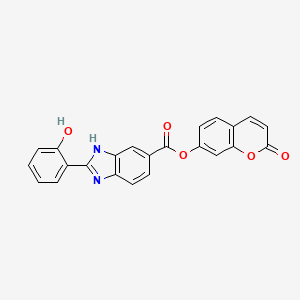
![[2-[6-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]pyridin-2-yl]pyrrolidin-1-yl]-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone](/img/structure/B12364662.png)
